molecular formula C23H21FN4O3 B10982168 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10982168
M. Wt: 420.4 g/mol
InChI Key: YKKSEJNNWQMSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features both indole and pyridazine moieties. The presence of these heterocyclic structures suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the pyridazine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore. The indole and pyridazine rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of oncology and neurology.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, Alzheimer’s, and other neurodegenerative disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and pyridazine rings.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to serotonin receptors, while the pyridazine ring can interact with various enzymes and proteins. This dual interaction can modulate multiple signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propionamide

Uniqueness

The uniqueness of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the fluorine atom enhances its binding affinity to biological targets, while the methoxy group on the phenyl ring can influence its solubility and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-31-18-4-2-3-15(11-18)20-7-8-23(30)28(27-20)14-22(29)25-10-9-16-13-26-21-6-5-17(24)12-19(16)21/h2-8,11-13,26H,9-10,14H2,1H3,(H,25,29)

InChI Key

YKKSEJNNWQMSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.